Maleamic acid, N-(3-isopropoxypropyl)-
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Overview
Description
(Z)-4-[[3-(1-Methylethoxy)propyl]amino]-4-oxo-2-butenoic acid is an organic compound with a complex structure
Preparation Methods
The preparation of (Z)-4-[[3-(1-Methylethoxy)propyl]amino]-4-oxo-2-butenoic acid involves several synthetic routes. One common method includes the reaction of 3-(1-Methylethoxy)propylamine with a suitable precursor under controlled conditions. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
(Z)-4-[[3-(1-Methylethoxy)propyl]amino]-4-oxo-2-butenoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-4-[[3-(1-Methylethoxy)propyl]amino]-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-4-[[3-(1-Methylethoxy)propyl]amino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
(Z)-4-[[3-(1-Methylethoxy)propyl]amino]-4-oxo-2-butenoic acid can be compared with other similar compounds such as:
- Copper, [29H,31H-phthalocyaninato (2-)-N29,N30,N31,N32]-, [ [3-(1-methylethoxy)propyl]amino]sulfonyl derivs.
- Hydrogen [tris[[[3-[(2-ethylhexyl)oxy]propyl]amino]sulphonyl]-29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-), compound with 3-[(2-ethylhexyl)oxy]propylamine (1:1)
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of (Z)-4-[[3-(1-Methylethoxy)propyl]amino]-4-oxo-2-butenoic acid.
Biological Activity
Maleamic acid, particularly its derivative N-(3-isopropoxypropyl)-, has garnered interest due to its potential biological activities and applications in medicinal chemistry. This compound, characterized by its unique structural properties, exhibits various interactions at the molecular level which may influence biological systems. This article explores the biological activity of N-(3-isopropoxypropyl) maleamic acid through a review of relevant literature, case studies, and research findings.
N-(3-isopropoxypropyl) maleamic acid has the molecular formula C10H17NO4 and is classified under maleamic acids, which are known for their reactivity as Michael acceptors. The compound can undergo nucleophilic attacks, particularly by thiol groups, forming stable thioether bonds that are crucial in biochemical applications .
Biological Activity
The biological activity of maleamic acids is primarily attributed to their ability to interact with various biomolecules. Here are some key findings:
- Antimicrobial Activity : Studies have shown that maleamic acid derivatives exhibit antimicrobial properties against a range of pathogens. For instance, derivatives have been tested for their effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays .
- Cell Membrane Interaction : Maleamic acids can modify cell membrane permeability. Research indicates that these compounds can disrupt lipid bilayers at certain concentrations, leading to increased cellular uptake of therapeutic agents . This property is particularly valuable in drug delivery systems where enhanced permeability can improve bioavailability.
- Covalent Bond Formation : As Michael acceptors, maleamic acids readily react with nucleophiles such as amino acids and proteins. This reactivity is exploited in bioconjugation techniques for labeling and modifying biomolecules for therapeutic applications .
Case Studies
- Drug Delivery Systems : A study investigated the use of maleamic acid derivatives in targeted drug delivery systems. The modification of polyamines with maleamic acid allowed for the selective delivery of RNA interference molecules to liver cells, enhancing therapeutic efficacy while minimizing systemic toxicity .
- Hydrogel Applications : Research on hydrogels incorporating maleamic acid has shown promising results in environmental applications, such as the removal of heavy metals from wastewater. These hydrogels demonstrated high adsorption capacities for Cu(II) and Cd(II), indicating the potential of maleamic acid derivatives in environmental remediation technologies .
Data Table: Summary of Biological Activities
Properties
CAS No. |
73747-58-7 |
---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(Z)-4-oxo-4-(3-propan-2-yloxypropylamino)but-2-enoic acid |
InChI |
InChI=1S/C10H17NO4/c1-8(2)15-7-3-6-11-9(12)4-5-10(13)14/h4-5,8H,3,6-7H2,1-2H3,(H,11,12)(H,13,14)/b5-4- |
InChI Key |
NUIFMUOQLZKVGZ-PLNGDYQASA-N |
Isomeric SMILES |
CC(C)OCCCNC(=O)/C=C\C(=O)O |
Canonical SMILES |
CC(C)OCCCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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